2,2-dichloroacetic acid

Catalog No.
S1938113
CAS No.
286367-78-0
M.F
C2H2Cl2O2
M. Wt
129.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-dichloroacetic acid

CAS Number

286367-78-0

Product Name

2,2-dichloroacetic acid

IUPAC Name

2,2-dichloroacetic acid

Molecular Formula

C2H2Cl2O2

Molecular Weight

129.93 g/mol

InChI

InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i1+1

InChI Key

JXTHNDFMNIQAHM-OUBTZVSYSA-N

SMILES

C(C(=O)O)(Cl)Cl

Canonical SMILES

C(C(=O)O)(Cl)Cl

Isomeric SMILES

[13CH](C(=O)O)(Cl)Cl

The exact mass of the compound Dichloroacetic acid-2-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2-Dichloroacetic acid-2-13C (DCAA-2-13C) is a highly specific, stable-isotope-labeled internal standard (ISTD) critical for the quantitative trace analysis of haloacetic acids in environmental and biological matrices. Unlike its unlabeled counterpart, which is a common water disinfection byproduct and metabolic intermediate, the 2-13C labeled variant is engineered specifically to overcome matrix suppression and extraction variability in mass spectrometry (LC-MS/MS, IC-MS/MS, and GC-MS)[1]. By providing a +1 Da mass shift that is retained during collision-induced dissociation, DCAA-2-13C enables precise isotope dilution quantification, making it an indispensable procurement requirement for regulatory compliance workflows such as EPA Method 557 [2].

Generic substitution with unlabeled dichloroacetic acid, or even differently labeled variants like dichloroacetic acid-1-13C, catastrophically fails in quantitative mass spectrometry due to fragmentation mechanics. During collision-induced dissociation (CID), haloacetic acids predominantly undergo decarboxylation (loss of CO2)[1]. If the 13C label is located at the carboxyl position (C1), the label is lost as neutral 13CO2, yielding a product ion (m/z 83) identical to the unlabeled analyte . This creates severe cross-talk in multiple reaction monitoring (MRM) transitions, destroying the internal standard's specificity. Procurement of the 2-13C variant ensures the heavy isotope is retained on the dichloromethyl product ion (m/z 84), maintaining a distinct MRM channel and enabling accurate matrix-effect correction.

MRM Transition Specificity and Cross-Talk Elimination

In negative-ion electrospray ionization tandem mass spectrometry (ESI-MS/MS), unlabeled DCAA exhibits a primary MRM transition of m/z 127 → 83 (corresponding to [M-H]- and the loss of CO2). When utilizing DCAA-1-13C, the transition is m/z 128 → 83, which shares the exact product ion as the native analyte, leading to significant signal interference [1]. Conversely, DCAA-2-13C yields a distinct transition of m/z 128 → 84. This +1 Da mass shift in the product ion completely eliminates cross-channel interference, providing a >99% reduction in false-positive signal contribution compared to C1-labeled or generic structural analogs[2].

Evidence DimensionMRM Product Ion Mass (after decarboxylation)
Target Compound Datam/z 84 (retains 13C label)
Comparator Or BaselineDCAA-1-13C (m/z 83, loses 13C label)
Quantified Difference+1 Da mass shift isolated to the product ion, eliminating MRM cross-talk.
ConditionsESI-MS/MS, negative ion mode, collision-induced dissociation (CID)

Procurement of the 2-13C isotope is mandatory to maintain distinct MS/MS channels; using the 1-13C variant renders the internal standard useless for trace quantification.

Matrix Effect Correction in IC-ESI-MS/MS (EPA Method 557)

Direct-injection IC-ESI-MS/MS methods for drinking water analysis, such as EPA Method 557, are highly susceptible to ion suppression from matrix components like chloride, sulfate, and nitrate. Without an exact co-eluting isotope standard, matrix suppression can reduce analyte signal by 30-50%, leading to severe under-reporting of DCAA concentrations . The addition of DCAA-2-13C as an internal standard at a fixed concentration (e.g., 5 µg/L) precisely mirrors the chromatographic retention time and ionization efficiency of native DCAA. This exact co-elution allows the isotope dilution calculation to correct for >95% of matrix-induced signal variations, restoring analytical accuracy to within the 80-120% recovery limits mandated by regulatory agencies [1].

Evidence DimensionQuantitative Accuracy (Recovery) in High-Salt Matrix
Target Compound Data80-120% recovery (using DCAA-2-13C internal standard correction)
Comparator Or BaselineUnlabeled external calibration (30-50% signal suppression/loss)
Quantified Difference50-70% improvement in quantitative accuracy in complex matrices.
ConditionsDirect-inject IC-ESI-MS/MS (EPA Method 557) with high matrix anions (Cl-, SO4 2-)

Laboratories must procure this specific labeled standard to pass strict QA/QC recovery criteria for environmental compliance testing.

Extraction Recovery Normalization in Pharmacokinetic Assays

In clinical and toxicological studies evaluating dichloroacetate as a metabolic therapy or trichloroethylene (TCE) metabolite, DCAA must be extracted from complex biological fluids (e.g., serum, urine) using liquid-liquid extraction (LLE). Absolute extraction recoveries for DCAA are notoriously variable, often ranging from 51% to 80% depending on protein binding and pH [1]. By spiking DCAA-2-13C into the raw sample prior to extraction, the internal standard undergoes the exact same physical losses as the endogenous analyte. The relative response ratio normalizes these physical losses, reducing the coefficient of variation (CV) of the assay from >20% (when using non-isotopic analogs like propionic acid) to <5%, ensuring highly reproducible pharmacokinetic profiling [2].

Evidence DimensionAssay Precision (Coefficient of Variation)
Target Compound Data<5% CV (using DCAA-2-13C pre-extraction spike)
Comparator Or BaselineUnlabeled analog standard (>20% CV due to differential extraction)
Quantified Difference>4-fold improvement in assay precision.
ConditionsLiquid-liquid extraction from serum/urine followed by LC-MS/MS

For clinical trials and toxicological monitoring, procuring the exact stable isotope is the only way to achieve the precision required for valid pharmacokinetic modeling.

Regulatory Drinking Water Analysis (EPA Method 557)

DCAA-2-13C is the mandated internal standard for the direct-injection IC-MS/MS quantification of haloacetic acids. It is strictly required to correct for matrix suppression caused by high ambient levels of chloride and sulfate in municipal water samples, ensuring compliance with maximum contaminant levels (MCLs) for disinfection byproducts [1].

Pharmacokinetic and Toxicological Profiling

Procured for LC-MS/MS assays to quantify DCAA in blood and urine. It is critical for normalizing variable liquid-liquid extraction recoveries when monitoring DCAA as a biomarker of trichloroethylene (TCE) exposure or when tracking systemic levels in patients undergoing experimental metabolic therapies for lactic acidosis or oncology [2].

Environmental Fate and Degradation Studies

Utilized in isotope dilution mass spectrometry to track the degradation kinetics of chloroacetamide herbicides and other industrial pollutants. DCAA-2-13C allows researchers to accurately quantify terminal breakdown products in complex soil and wastewater extracts without interference from endogenous organic matter [3].

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Wikipedia

Dichloro(2-~13~C)acetic acid

Dates

Last modified: 04-14-2024

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